molecular formula C20H19FN2O3S B2490295 N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethoxybenzamide CAS No. 896607-06-0

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethoxybenzamide

Cat. No.: B2490295
CAS No.: 896607-06-0
M. Wt: 386.44
InChI Key: ASDFRGMRUWDYDE-UHFFFAOYSA-N
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Description

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethoxybenzamide is a synthetic small molecule characterized by a thiazole core substituted with a 4-fluorophenyl group at the 2-position and an ethyl linker at the 4-position, which connects to a 3,5-dimethoxybenzamide moiety. This structure combines electron-withdrawing (fluorine) and electron-donating (methoxy) groups, which may influence its electronic properties, solubility, and biological interactions. The compound’s design aligns with strategies for optimizing pharmacokinetic profiles, as seen in bioactive molecules targeting enzymes or receptors requiring aromatic and heterocyclic recognition elements .

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S/c1-25-17-9-14(10-18(11-17)26-2)19(24)22-8-7-16-12-27-20(23-16)13-3-5-15(21)6-4-13/h3-6,9-12H,7-8H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDFRGMRUWDYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethoxybenzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The fluorophenyl group is introduced through electrophilic substitution reactions, and the final coupling with the dimethoxybenzamide moiety is achieved using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, solvent selection, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the thiazole ring and the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide

This compound (CAS: 757199-77-2) shares a thiazole ring and benzamide group with the target molecule but differs in substituent positioning. The thiazole’s 4-position is substituted with a 2,5-dimethoxyphenyl group, contrasting with the ethyl linker in the target compound. These differences may impact solubility and target affinity .

Table 1: Structural Comparison of Thiazole-Benzamide Derivatives

Compound Name Thiazole Substituents Benzamide Substituents Key Functional Groups
Target Compound 2-(4-fluorophenyl), 4-ethyl 3,5-dimethoxy Fluorophenyl, methoxy
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-... 4-(2,5-dimethoxyphenyl) 2-[(4-fluorophenyl)methoxy] Methoxy, fluorobenzyl ether

Fluorophenyl-Containing Heterocycles

FTBU-1 (1-[2-(3-Fluorophenyl)ethyl]-3-[2-(1,3-thiazol-4-yl)-1H-benzimidazol-5-yl]urea)

FTBU-1 incorporates a thiazole ring and fluorophenyl group but replaces the benzamide with a urea linker.

Triazole-Thione Derivatives (Compounds [7–9])

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones feature triazole cores with sulfonyl and fluorophenyl groups. Unlike the target molecule’s thiazole, triazoles exhibit distinct tautomeric behavior (thione-thiol equilibrium), which may influence redox activity and metal coordination.

Benzamide Derivatives in Agrochemicals

Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide)

Diflufenican, a herbicide, shares a fluorophenyl-carboxamide structure but uses a pyridine ring instead of thiazole. The trifluoromethylphenoxy group increases lipophilicity, favoring herbicidal activity via membrane disruption. In contrast, the target compound’s dimethoxybenzamide may prioritize interactions with eukaryotic enzymes .

Biological Activity

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethoxybenzamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that includes a fluorophenyl group, a thiazole ring, and a benzamide moiety, which contribute to its pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C18H17FN2OS
  • Molecular Weight : 326.39 g/mol
  • IUPAC Name : this compound

The compound's structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors. The thiazole ring and the fluorophenyl group are known to modulate enzymatic activity by binding to active sites on proteins, potentially inhibiting or activating their functions. This interaction can lead to various biological effects including anti-inflammatory and antitumor activities.

Anticancer Properties

Research has indicated that thiazole derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. For example:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)15Induces apoptosis
HeLa (Cervical)12Cell cycle arrest
A549 (Lung)10Inhibition of angiogenesis

These findings suggest that the compound may be effective against various types of cancer through different mechanisms.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have shown moderate activity against both bacterial and fungal strains:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results indicate potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Case Studies

  • Antitumor Activity in Animal Models :
    In a study involving xenograft models of breast cancer, administration of this compound resulted in significant tumor reduction compared to control groups. The compound was administered at doses of 20 mg/kg body weight for four weeks.
  • In Vivo Antimicrobial Efficacy :
    A separate study demonstrated that the compound effectively reduced bacterial load in infected mice models when administered intraperitoneally at a dose of 10 mg/kg. The treatment led to a significant decrease in mortality rates compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethoxybenzamide, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves sequential steps:

Thiazole ring formation : React 4-fluorophenyl-substituted thiourea derivatives with α-haloketones or α-bromoacetophenone analogs under reflux in ethanol or THF .

Amide coupling : Introduce the 3,5-dimethoxybenzamide moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the thiazole-ethylamine intermediate and 3,5-dimethoxybenzoic acid in anhydrous DCM .

  • Optimization : Monitor reaction progress via TLC and adjust parameters (e.g., solvent polarity, temperature, stoichiometry). For example, triethylamine is used to neutralize HCl byproducts during amidation .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Key Techniques :

  • 1H/13C-NMR : Assign signals based on substituent effects (e.g., fluorine deshields adjacent protons; methoxy groups resonate at δ ~3.8 ppm) .
  • IR Spectroscopy : Confirm amide C=O (1660–1680 cm⁻¹) and thiazole C=N (1520–1560 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) at m/z 415.4 (C20H18FN3O4S) .
    • Contradictions : Discrepancies in tautomeric forms (e.g., thione vs. thiol) are resolved by combining IR (absence of S-H ~2500 cm⁻¹) and NMR data .

Q. How do the electron-withdrawing (fluorophenyl) and electron-donating (methoxy) groups influence reactivity in cross-coupling reactions?

  • Mechanistic Insight :

  • The 4-fluorophenyl group enhances electrophilicity at the thiazole C-5 position, facilitating nucleophilic aromatic substitution (SNAr) with amines or thiols.
  • Methoxy groups on the benzamide moiety stabilize intermediates via resonance, improving yields in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodology :

Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases). The thiazole and benzamide moieties often interact with hydrophobic pockets .

QSAR Analysis : Correlate substituent effects (e.g., fluorine position, methoxy bulk) with biological activity using regression models .

  • Validation : Synthesize top-scoring virtual hits and assay for activity (e.g., antimicrobial IC50).

Q. What strategies mitigate low yields in the final amidation step?

  • Troubleshooting :

  • Activation Issues : Switch from DCC to EDC/HOBt to reduce racemization.
  • Solvent Effects : Use DMF for polar intermediates or DCM for non-polar systems .
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .

Q. How do tautomeric equilibria of the thiazole ring affect biological assay interpretations?

  • Analysis :

  • Thione-Thiol Tautomerism : IR confirms dominance of thione form (C=S stretch at 1247–1255 cm⁻¹; no S-H band) .
  • Biological Relevance : Thione forms hydrogen bonds with target residues, while thiols may act as nucleophiles. Use X-ray crystallography (if crystals are obtainable) to resolve tautomeric states in binding pockets .

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